molecular formula C17H16O4 B13990699 (S)-2-phenyl-succinicacid4-benzylester

(S)-2-phenyl-succinicacid4-benzylester

Cat. No.: B13990699
M. Wt: 284.31 g/mol
InChI Key: VOEWWKJHVFJWJE-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

(S)-2-Phenyl-succinic acid 4-benzyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

(S)-2-Phenyl-succinic acid 4-benzyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-succinic acid 4-benzyl ester involves its interaction with specific molecular targets. In biochemical studies, it acts as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (S)-2-Phenyl-succinic acid and benzyl alcohol. This hydrolysis reaction is facilitated by esterases, which are enzymes that specifically target ester bonds .

Comparison with Similar Compounds

(S)-2-Phenyl-succinic acid 4-benzyl ester can be compared with similar compounds such as:

The uniqueness of (S)-2-Phenyl-succinic acid 4-benzyl ester lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

4-oxo-2-phenyl-4-phenylmethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-16(21-12-13-7-3-1-4-8-13)11-15(17(19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEWWKJHVFJWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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